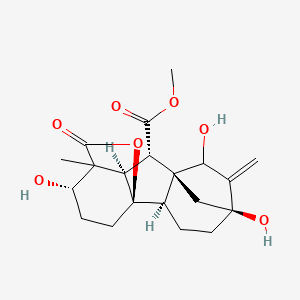![molecular formula C7H4O2S B13447869 3H-Benzo[c][1,2]oxathiol-3-one](/img/structure/B13447869.png)
3H-Benzo[c][1,2]oxathiol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Benzo[c][1,2]oxathiol-3-one, also known as 2-sulfobenzoic acid cyclic anhydride, is a chemical compound with the molecular formula C₇H₄O₄S and a molecular weight of 184.17 g/mol . This compound is characterized by its unique structure, which includes a benzene ring fused to an oxathiol ring with a cyclic anhydride functional group. It is commonly used in various chemical reactions and has significant applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3H-Benzo[c][1,2]oxathiol-3-one can be synthesized through several methods. One common synthetic route involves the reaction of o-sulfobenzoic acid with acetic anhydride. The reaction is typically carried out under reflux conditions, resulting in the formation of the cyclic anhydride . Another method involves the cyclization of o-sulfobenzoic acid in the presence of dehydrating agents such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3H-Benzo[c][1,2]oxathiol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the cyclic anhydride to the corresponding diol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the anhydride group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the anhydride group under mild conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Diol derivatives.
Substitution: Various substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
3H-Benzo[c][1,2]oxathiol-3-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3H-Benzo[c][1,2]oxathiol-3-one involves its interaction with various molecular targets and pathways. The compound’s cyclic anhydride group can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity underlies its potential biological activities, such as enzyme inhibition and disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Benzo[d][1,3]oxathiol-2-one: Similar structure but with different substitution patterns.
2-Sulfobenzoic acid cyclic anhydride: Another name for 3H-Benzo[c][1,2]oxathiol-3-one.
Benzoic acid derivatives: Compounds with similar benzene ring structures but different functional groups.
Uniqueness
This compound is unique due to its cyclic anhydride functional group, which imparts distinct reactivity and properties compared to other benzoic acid derivatives. This uniqueness makes it valuable in various chemical and biological applications .
Propiedades
Fórmula molecular |
C7H4O2S |
|---|---|
Peso molecular |
152.17 g/mol |
Nombre IUPAC |
2,1-benzoxathiol-3-one |
InChI |
InChI=1S/C7H4O2S/c8-7-5-3-1-2-4-6(5)10-9-7/h1-4H |
Clave InChI |
DKBGBFNIVJPGSK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)OS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4-difluorobutanoic acid](/img/structure/B13447835.png)








